

Axitinib pharmacokinetic profile comparison other VEGFR inhibitors

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Compound Focus: Axitinib

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Axitinib Pharmacokinetic Profile at a Glance

The table below summarizes the key pharmacokinetic parameters of **axitinib**, a potent and selective second-generation inhibitor of VEGFR-1, 2, and 3 [1] [2].

Parameter	Value / Description
Recommended Starting Dose	5 mg twice daily [2]
Dose Proportionality	Linear, within 1–20 mg twice daily [2]
Time to Max Concentration (T _{max})	Within 1.7 to 6.0 hours; ~2-3 hours (radiolabeled study) [3] [2]
Effective Plasma Half-Life (t _{1/2})	2.5–6.1 hours [2]
Absolute Bioavailability	58% [2]
Plasma Protein Binding	>99% [2]
Primary Metabolizing Enzymes	Cytochrome P450 3A4/5 (CYP3A4/5) [3] [2]
Route of Excretion	Primarily hepatobiliary; negligible renal excretion [3] [2]

Parameter	Value / Description
Food Effect	Can be taken with or without food [2]

Key Metabolic and Excretion Pathways

A human radiolabeled mass balance study provided critical insights into the disposition of **axitinib** [3].

- **Metabolism:** **Axitinib** is metabolized primarily in the liver. The two major human plasma metabolites are a sulfoxide product (M12) and a glucuronide product (M7), both considered pharmacologically inactive [2].
- **Excretion:** After a single oral dose, the mean total recovery of radioactivity was 82.5%, with **feces as the major route of excretion (77.7%)** and urine accounting for a minor portion (12.4%) [3]. Unchanged **axitinib** in excreta was negligible, indicating that the drug is almost completely metabolized before elimination [3].

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies from key research.

Human Radiolabeled Mass Balance Study

This study is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug [3].

- **Objective:** To investigate the disposition of a single oral 5-mg dose of [¹⁴C]**axitinib** in healthy human subjects [3].
- **Dosing:** A single oral 5-mg dose containing 100 µCi of [¹⁴C]**axitinib** was administered to healthy volunteers after an overnight fast [3].
- **Sample Collection:** Blood, plasma, urine, and feces samples were collected at specified intervals up to 168 hours post-dose [3].
- **Radioactivity Measurement:** Total radioactivity in plasma, urine, and feces was determined by liquid scintillation counting [3].

- **Metabolite Profiling:** Plasma samples were treated with acetonitrile and analyzed by high-performance liquid chromatography with radiometric detection. Metabolite structures were elucidated using liquid chromatography with tandem mass spectrometry [3].

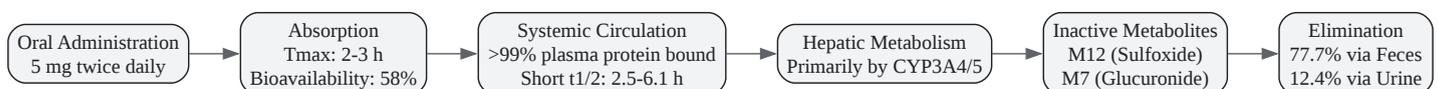
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis in a Phase II Trial

This methodology is typical in clinical trials to correlate drug exposure with effect [4].

- **Objective:** To explore relationships between **axitinib** exposure, tumor size reduction, and response probability in patients with advanced thyroid cancer [4].
- **Patient Population:** 60 patients with advanced thyroid cancer receiving **axitinib** 5 mg twice daily [4].
- **PK Sampling:** Blood samples were collected 15 minutes before and 1–2 hours after the morning dose on Days 1 and 29, and every 8 weeks thereafter [4].
- **Bioanalysis:** **Axitinib** plasma concentrations were measured using validated high-performance liquid chromatography with tandem mass spectrometric detection [4].
- **Exposure Calculation:** Individual steady-state area under the plasma concentration–time curve (AUC_{ss}) was calculated using post hoc systemic plasma clearance estimates from a population pharmacokinetic model [4].
- **PD Endpoints:** Tumor response was assessed via RECIST 1.0 criteria. Relationships between **axitinib** AUC_{ss} and change in tumor size or probability of partial response were analyzed using linear and logistic regression [4].

Axitinib Pharmacokinetic Pathway

The following diagram synthesizes information from the search results to illustrate the core journey of **axitinib** in the human body, from administration to elimination.



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Analysis Limitations and Next Steps

The current search provides a robust profile for **axitinib** but lacks direct, head-to-head comparative data for other VEGFR-TKIs.

- **Available Data:** The information is sufficient to create a detailed guide on **axitinib**'s pharmacokinetics, supported by experimental data from human mass balance and clinical PK/PD studies [3] [4] [2].
- **Missing Data:** The search results do not contain structured pharmacokinetic tables for other common VEGFR inhibitors (e.g., sunitinib, sorafenib, pazopanib) necessary for a direct, quantitative comparison.

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